molecular formula C19H16ClF3N4OS B11678316 5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11678316
M. Wt: 440.9 g/mol
InChI Key: TVPBGVRLADZYID-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.

    Addition of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under controlled conditions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Due to its potential therapeutic properties, it can be explored for drug development and pharmaceutical applications.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C19H16ClF3N4OS

Molecular Weight

440.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H16ClF3N4OS/c20-12-5-3-11(4-6-12)14-8-16(19(21,22)23)27-17(25-14)9-15(26-27)18(28)24-10-13-2-1-7-29-13/h1-7,9,14,16,25H,8,10H2,(H,24,28)

InChI Key

TVPBGVRLADZYID-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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